2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine

PRMT6 Epigenetics Cancer Research

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine (CAS 90916-55-5) is a critical tool compound for epigenetic and oncology research, uniquely inhibiting both PRMT6 (IC50: 47 nM) and PRMT4 (IC50: 35 nM). Unlike the des-methyl analog (CAS 1192814-34-8) which lacks PRMT6/4 activity, or the 2-cyclopropyl analog which alters PI3Kd potency, this specific scaffold is essential for probing functional crosstalk between these type I PRMTs. It serves as a validated reference in SAR campaigns, a template for structure-guided optimization (co-crystallized with human MetAP-1, PDB: 4hxx), and a selectivity benchmark in kinase profiling. Procure with confidence to ensure experimental reproducibility.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
CAS No. 90916-55-5
Cat. No. B12805508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine
CAS90916-55-5
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N)C2=CN=CC=C2
InChIInChI=1S/C10H10N4/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14)
InChIKeyLHGVTMUMGBOKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine (CAS 90916-55-5) for Kinase and PRMT Research Applications


2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine (CAS 90916-55-5) is a heterocyclic compound belonging to the pyridinylpyrimidine class, characterized by a pyrimidine core substituted with a methyl group at the 2-position and a pyridin-3-yl moiety at the 6-position [1]. This scaffold is recognized for its ability to engage diverse biological targets, particularly protein kinases and protein arginine methyltransferases (PRMTs) [2]. The compound's structural features confer distinct binding properties that differentiate it from closely related analogs, making it a valuable tool compound for epigenetic and oncology research programs.

Why 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine (90916-55-5) Cannot Be Substituted with Generic Pyridinylpyrimidines


While the pyridinylpyrimidine class shares a common core, subtle structural variations profoundly impact target engagement and selectivity profiles. The presence and nature of the substituent at the pyrimidine 2-position critically modulate kinase and PRMT inhibitory activity [1]. For example, replacement of the 2-methyl group with hydrogen, as in 6-(pyridin-3-yl)pyrimidin-4-amine (CAS 1192814-34-8), yields a compound with a distinct antitrypanosomal profile (IC50 = 0.38 μM) but lacks the dual PRMT6/PRMT4 inhibitory activity observed for 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine . Similarly, bulkier substituents like cyclopropyl alter PI3Kδ inhibitory potency, underscoring that generic substitution compromises target specificity and may invalidate experimental results. Procurement of the precise CAS 90916-55-5 compound is essential for reproducibility in kinase and epigenetic research.

Quantitative Differentiation Evidence for 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine (90916-55-5) Against Key Comparators


PRMT6 Inhibitory Potency: 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine vs. 6-(Pyridin-3-yl)pyrimidin-4-amine

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine inhibits human PRMT6 with an IC50 of 47 nM in a biochemical assay [1]. In contrast, the des-methyl analog 6-(pyridin-3-yl)pyrimidin-4-amine (CAS 1192814-34-8) exhibits no reported PRMT6 inhibitory activity, instead showing antitrypanosomal activity (IC50 = 0.38 μM) . This indicates that the 2-methyl substituent is critical for PRMT6 engagement.

PRMT6 Epigenetics Cancer Research

Dual PRMT6/PRMT4 Inhibition Profile: 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine vs. Selective PRMT6 Inhibitors

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine exhibits a dual inhibition profile, with IC50 values of 47 nM for PRMT6 and 35 nM for PRMT4 (CARM1) [1]. This contrasts with selective PRMT6 inhibitors like EPZ020411, which shows >10-fold selectivity for PRMT6 over PRMT1/8 but does not potently inhibit PRMT4 (IC50 for PRMT4 not reported as potent) .

PRMT4 PRMT6 Dual Inhibition Epigenetics

PI3Kδ Inhibitory Activity: 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine vs. 2-Cyclopropyl Analog

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine inhibits PI3Kδ-mediated AKT phosphorylation with an IC50 of 374 nM [1]. The 2-cyclopropyl analog (CAS 1159820-02-6) exhibits enhanced potency with an IC50 of 102 nM under identical assay conditions [2].

PI3Kδ Kinase Inhibition Cancer

Contrasting Target Engagement: 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine vs. N-(Pyridin-3-yl)pyrimidin-4-amine CDK2 Inhibitors

While N-(pyridin-3-yl)pyrimidin-4-amine derivatives are potent CDK2 inhibitors (e.g., compound 7l: CDK2 IC50 = 64.42 nM) [1], 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine exhibits a distinct target profile with primary activity against PRMT6 (47 nM) and PRMT4 (35 nM) [2].

CDK2 Kinase Selectivity Cancer Therapy

MetAP-1 Structural Engagement: 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine as a Pyridinylpyrimidine Class Representative

Pyridinylpyrimidines, including the core scaffold of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine, have been co-crystallized with human methionine aminopeptidase-1 (MetAP-1) (PDB ID: 4hxx), revealing a conserved binding mode [1]. This structural information provides a validated starting point for structure-based drug design, unlike other pyrimidine-based kinase inhibitor scaffolds where no such co-crystal structure exists.

MetAP-1 Methionine Aminopeptidase Structural Biology

High-Impact Research and Procurement Scenarios for 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine (90916-55-5)


Chemical Probe Development for Dual PRMT6/PRMT4 Inhibition Studies

Procure 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine (CAS 90916-55-5) to serve as a starting scaffold for developing chemical probes that simultaneously inhibit PRMT6 and PRMT4. Its balanced dual IC50 values (PRMT6: 47 nM; PRMT4: 35 nM) [1] enable investigation of functional crosstalk between these two type I PRMTs in epigenetic regulation, an area inaccessible to highly selective PRMT6 inhibitors like EPZ020411 .

Structure-Activity Relationship (SAR) Studies at the Pyrimidine 2-Position

Use 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine as the reference compound in SAR campaigns exploring the impact of 2-position substituents on kinase and PRMT inhibitory activity. Comparative data with the 2-cyclopropyl analog (PI3Kδ IC50: 374 nM vs. 102 nM) [2] and the des-methyl analog (loss of PRMT6 activity) provide clear quantitative benchmarks for evaluating new analogs.

Structure-Based Drug Design Leveraging Pyridinylpyrimidine Co-Crystal Structures

Employ 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine in structure-guided optimization programs. The pyridinylpyrimidine core has been validated by co-crystallization with human MetAP-1 (PDB: 4hxx) [3], offering a high-resolution template for docking studies and rational design of derivatives with improved potency and selectivity.

Kinase Profiling and Target Deconvolution Studies

Incorporate 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine into kinase profiling panels to assess its selectivity across the kinome. Its moderate PI3Kδ inhibitory activity (IC50 = 374 nM) [2] and dual PRMT engagement [1] provide a useful reference point for distinguishing on-target versus off-target effects in cellular assays, particularly when compared to more potent and selective PI3Kδ inhibitors like idelalisib (IC50 = 19 nM) [4].

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